Product packaging for Hexyl acetate(Cat. No.:CAS No. 88230-35-7)

Hexyl acetate

Cat. No.: B3431046
CAS No.: 88230-35-7
M. Wt: 144.21 g/mol
InChI Key: AOGQPLXWSUTHQB-UHFFFAOYSA-N
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Description

Hexyl acetate (C 8 H 16 O 2 ) is a significant ester compound widely utilized in chemical, flavor, and fragrance research due to its characteristic fruity aroma, often described as apple or pear-like . Its primary research value lies in its applications as a flavoring agent, a fragrance ingredient, and an effective solvent . In scientific studies, it serves as a key compound for investigating ester synthesis and separation processes, with prevalent methods including Catalyzed Reactive Distillation Synthesis and Lipase Catalyzed Ester Synthesis . Researchers employ it in the development and analysis of food flavors, perfume formulations, and as a solvent in coatings and adhesives . The global market for this compound is projected to grow, reflecting its sustained relevance across multiple industries, with particular growth opportunities in green chemistry and sustainable production methods . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary, household, or personal use. Please refer to the Safety Data Sheet for proper handling guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O2 B3431046 Hexyl acetate CAS No. 88230-35-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexyl acetate
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InChI

InChI=1S/C8H16O2/c1-3-4-5-6-7-10-8(2)9/h3-7H2,1-2H3
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InChI Key

AOGQPLXWSUTHQB-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCOC(=O)C
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Molecular Formula

C8H16O2
Record name HEXYL ACETATE
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DSSTOX Substance ID

DTXSID6022006
Record name Hexyl acetate
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Molecular Weight

144.21 g/mol
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Physical Description

Hexyl acetate appears as a colorless liquid with a mild sweet odor. Flash point 113 °F. A moderate fire risk. Inhalation may cause adverse effects. Insoluble in water and very soluble in alcohols and ethers. When heated to high temperatures emits acrid smoke and fumes. Used as a solvent and as a propellant in aerosols., Dry Powder, Liquid; Liquid; Liquid, Other Solid, Colorless liquid with a sweet fruity odor; [HSDB], Liquid, colourless liquid with a fruity odour
Record name HEXYL ACETATE
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Record name Acetic acid, hexyl ester
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Boiling Point

334.4 to 338 °F at 760 mmHg (USCG, 1999), 171.5 °C, 170.00 to 172.00 °C. @ 760.00 mm Hg
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Flash Point

99 °F (USCG, 1999), 45 °C, 113 °F (45 °C) (Closed cup)
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Solubility

Very soluble in alcohol and ether, In water, 511 mg/L at 25 °C, 0.511 mg/mL at 25 °C, soluble in alcohol, ether; insoluble in water, 1 ml in 1 ml 95% alcohol (in ethanol)
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Density

0.876 (USCG, 1999) - Less dense than water; will float, 0.8779 g/cu cm at 15 °C, 0.868-0.872
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Vapor Pressure

1.32 [mmHg], 1.32 mm Hg at 25 °C
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Color/Form

Colorless liquid

CAS No.

142-92-7, 88230-35-7
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Record name A mixture of: 1-hexyl acetate; 2-methyl-1-pentyl acetate; 3-methyl-1-pentyl acetate; 4-methyl-1-pentyl acetate; other mixed linear and branched C6-alkyl acetates
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Melting Point

-112 °F (USCG, 1999), -80.9 °C, -81 °C
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Biosynthesis and Natural Occurrence of Hexyl Acetate

Enzymatic Pathways in Hexyl Acetate (B1210297) Biosynthesis

The formation of hexyl acetate in nature is a multi-step process catalyzed by a series of specific enzymes. In plants, this primarily occurs via the lipoxygenase pathway, which transforms fatty acids into a variety of volatile compounds.

The lipoxygenase (LOX) pathway is the primary route for the synthesis of this compound and other C6 volatile compounds, often referred to as green leaf volatiles (GLVs), in plants. taylorandfrancis.comoup.commdpi.com This pathway is typically activated in response to tissue damage or stress. oup.com

The process begins with the enzymatic modification of unsaturated fatty acids, primarily linoleic acid (C18:2) and α-linolenic acid (C18:3), which are released from cell membranes. mdpi.comfrontiersin.org

The key steps are:

Oxygenation : Lipoxygenase (LOX) enzymes catalyze the addition of oxygen to linoleic acid to form 13-hydroperoxyoctadecadienoic acid (13-HPOD). mdpi.comnih.gov

Cleavage : The hydroperoxide is then cleaved by the enzyme hydroperoxide lyase (HPL). oup.comfrontiersin.org This reaction yields C6 aldehydes, such as hexanal (B45976) from linoleic acid.

Reduction : The resulting aldehydes are reduced to their corresponding C6 alcohols by alcohol dehydrogenase (ADH). frontiersin.org For instance, hexanal is converted to 1-hexanol (B41254).

Esterification : In the final step, the alcohol (1-hexanol) is esterified with an acetyl group from acetyl-CoA to form this compound. This reaction is catalyzed by alcohol acyltransferase (AAT). frontiersin.orgnih.gov

This entire sequence from fatty acid to ester is responsible for the "green" and fruity notes of many plants and is a crucial component of fruit and vegetable aroma profiles. mdpi.com For example, C6 compounds like this compound are among the most important volatile compounds in virgin olive oil aroma. mdpi.com

Alcohol acetyltransferases (AATs), also known as alcohol-O-acetyltransferases (EC 2.3.1.84), are the crucial enzymes directly responsible for the synthesis of acetate esters, including this compound. frontiersin.orgresearchgate.net They catalyze the condensation reaction between an alcohol and acetyl-CoA. researchgate.netnih.gov

Research has demonstrated a strong positive correlation between AAT enzyme activity and the production of esters in various fruits. frontiersin.org For example, during the ripening of Korla fragrant pears, the production of this compound was induced and positively correlated with both AAT enzyme activity and the expression level of the AAT gene. frontiersin.org Similarly, studies on apricots have identified specific AAT genes, such as PaAAT1, whose overexpression leads to a significant increase in the production of C6 esters like this compound, while the levels of precursor C6 alcohols decrease. frontiersin.org

The overexpression of AAT genes is a key strategy in biotechnology for enhancing the aromatic profile of fermented beverages. In wine, the yeast-derived AAT enzyme is responsible for producing a variety of fruity acetate esters. Overexpressing the ATF1 gene, which encodes a major AAT in Saccharomyces cerevisiae, has been shown to increase the concentration of this compound in wines. nih.gov

Table 1: Impact of AAT Gene Expression on this compound Production
OrganismGeneExperimental ApproachObserved Effect on this compoundSource
Apricot (Prunus armeniaca)PaAAT1Transient overexpression in fruitSignificant increase in corresponding acetate production frontiersin.org
Wine Yeast (Saccharomyces cerevisiae)ATF1Overexpression during wine fermentation1.4- to 2-fold increase in this compound concentration nih.gov

The biosynthesis of this compound is a coordinated effort of several enzymes, each requiring specific conditions and co-factors to function optimally.

Lipoxygenase (LOX) : This enzyme initiates the pathway by oxygenating polyunsaturated fatty acids. mdpi.com

Hydroperoxide Lyase (HPL) : This is a unique cytochrome P450 enzyme (CYP74B) that, unlike most P450s, does not require molecular oxygen or reducing power from co-factors like NADPH to cleave the hydroperoxide. oup.com

Alcohol Dehydrogenase (ADH) : This enzyme is responsible for reducing C6 aldehydes to C6 alcohols. This reduction is an energy-dependent reaction that requires a reducing co-factor. nih.gov Studies in Arabidopsis have shown that the reduction of (Z)-3-hexenal to (Z)-3-hexenol is significantly more active in the presence of NADPH compared to NADH. nih.gov

Alcohol Acetyltransferase (AAT) : This enzyme completes the synthesis by transferring an acetyl group from the co-factor acetyl-CoA to the alcohol. nih.govuniprot.org The availability of both the alcohol substrate and acetyl-CoA is a limiting factor for ester formation. ucanr.edu

Table 2: Key Enzymes and Co-factors in this compound Biosynthesis
EnzymeAbbreviationFunctionKey Co-factor(s)Source
LipoxygenaseLOXOxygenates fatty acids- mdpi.com
Hydroperoxide LyaseHPLCleaves hydroperoxides to form aldehydesNone required oup.com
Alcohol DehydrogenaseADHReduces aldehydes to alcoholsNADPH nih.gov
Alcohol AcetyltransferaseAATEsterifies alcohols to form acetate estersAcetyl-CoA nih.govuniprot.org

Alcohol Acetyltransferase (AAT) Enzyme Activity in this compound Production

Microbial Biosynthesis of this compound

This compound is not only a product of plant metabolism but is also synthesized by a variety of microorganisms, particularly during fermentation processes. Fungi and bacteria contribute significantly to the flavor profiles of fermented foods and beverages through the production of esters.

Fungi, especially yeasts, are well-known producers of acetate esters. In the brewing and winemaking industries, the yeast Saccharomyces cerevisiae is the primary organism responsible for alcoholic fermentation and the synthesis of flavor compounds. nih.gov This yeast produces this compound through the activity of alcohol O-acetyltransferases encoded by the ATF1 and ATF2 genes. uniprot.orguniprot.org ATF1 is considered the major contributor to the production of various acetate esters, including ethyl acetate, isoamyl acetate, and this compound. nih.govuniprot.org Other non-Saccharomyces yeasts, such as Hanseniaspora, have also been found to have a significant positive correlation with this compound levels during spontaneous wine fermentation. mdpi.com In some high-salt fermented foods, the yeast Candida etchellsii has demonstrated a strong capacity to produce this compound. researchgate.net

Certain bacteria also possess the ability to synthesize this compound. For instance, strains of Bacillus licheniformis isolated from fermented condiments have been shown to produce this compound. researchgate.net In complex microbial ecosystems, such as those found in spontaneously fermented foods, the final concentration of flavor compounds is often the result of the combined metabolic activities of both fungi and bacteria. nih.gov For example, in coffee fermentation, various bacteria and fungi contribute to the production of volatile compounds, which can include this compound precursors and the ester itself. nih.gov

Table 3: Examples of Microorganisms Producing this compound
MicroorganismTypeContext/SourceKey Enzyme/GeneSource
Saccharomyces cerevisiaeFungus (Yeast)Wine/Beer FermentationAAT (encoded by ATF1, ATF2) nih.govuniprot.orguniprot.org
Hanseniaspora uvarumFungus (Yeast)Wine FermentationNot specified mdpi.com
Candida etchellsiiFungus (Yeast)Fermented CondimentsNot specified researchgate.net
Bacillus licheniformisBacteriaFermented CondimentsNot specified researchgate.net

The demand for natural flavor compounds has driven the development of genetic and metabolic engineering strategies to enhance the microbial production of esters like this compound. acs.org These approaches aim to create efficient microbial cell factories for sustainable chemical production. acs.orgnih.gov

A primary strategy involves the overexpression of key enzymes in the biosynthetic pathway. Overexpressing the alcohol acetyltransferase gene ATF1 from S. cerevisiae in industrial yeast strains has successfully increased the production of this compound in wine. nih.gov Similarly, heterologous expression of AATs in hosts like E. coli and Clostridium autoethanogenum has been explored for ester synthesis. researchgate.net

Another sophisticated approach involves engineering the metabolism of robust microbial chassis like Pseudomonas putida KT2440. nih.gov This organism is not a natural producer, but it can be engineered for the production of medium-chain-length fatty alcohols and their esters. A successful strategy involved deleting native alcohol dehydrogenases to prevent the degradation of the 1-hexanol precursor, followed by the introduction and expression of a carboxylic acid reductase (to produce the alcohol from a fatty acid) and an alcohol acetyltransferase (to produce the final ester). nih.gov This engineered strain was able to produce 160.5 mg/L of this compound. nih.gov

Engineered E. coli strains have also been developed to produce a platform of acetate esters, including this compound, from the co-fermentation of glucose and corresponding carboxylic acids (e.g., hexanoic acid). nih.gov These engineered pathways demonstrate the potential of microbial platforms for the targeted synthesis of valuable flavor compounds.

Influence of Environmental Factors on Microbial this compound Biosynthesis

The microbial production of this compound, a significant flavor and aroma ester, is intricately linked to specific environmental conditions that influence the metabolic activity of microorganisms like yeasts and bacteria. The synthesis is primarily an enzymatic process catalyzed by alcohol acetyltransferases (AAT), which facilitate the condensation of acetyl-CoA with an alcohol, in this case, hexanol. researchgate.netmdpi.com The efficiency of this biosynthesis is subject to several key environmental parameters.

Factors such as pH, temperature, aeration, and nutrient availability play crucial roles. For instance, acidic conditions (pH < 5.5) can favor the degradation of certain compounds, while near-neutral pH (6.0–7.5) is often optimal for the degradation of other substances by microbes. researchgate.net Temperature significantly affects both microbial growth and enzyme activity. Fermentation temperatures can alter the final concentration of esters; for example, fermentation of plum spirits at 18°C yielded higher concentrations of this compound compared to fermentation at 30°C. mdpi.com

The composition of the microbial ecosystem is also fundamental. Different yeast strains, such as various species of Saccharomyces and non-Saccharomyces yeasts, exhibit different capacities for ester production. mdpi.comnih.gov Saccharomyces cerevisiae, a common yeast in fermentation, produces this compound, and its production can be enhanced by overexpressing the AAT-encoding gene, ATF1. nih.govnih.gov However, the presence of other microorganisms can also influence the outcome. The interaction between different microbial species during fermentation, driven by environmental factors like seasonal temperature and humidity shifts, can lead to variations in the final flavor profile, including the concentration of this compound. frontiersin.org Furthermore, the availability of precursors, specifically hexanol and acetyl-CoA, is a critical limiting factor for synthesis. mdpi.comacs.org

Natural Distribution and Concentration of this compound in Biological Systems

This compound is a prevalent natural compound found in the volatile emissions of a wide array of plants, where it contributes to their characteristic fruity and green aromas. solubilityofthings.comscentree.co It is particularly abundant in many fruits, including apples, pears, plums, strawberries, and blueberries. atamanchemicals.com In apples, this compound is considered a key aroma compound, and its concentration can vary significantly among cultivars. nih.gov For example, a study of 40 apple cultivars found this compound to be one of only eight volatile compounds present in the peels of all tested varieties. nih.gov Its concentration can also be influenced by post-harvest treatments; treating 'Fuji Kiku' apples with hexanal was found to significantly increase the headspace concentration of this compound. preprints.org

The compound is also identified as a green leaf volatile (GLV), which plants release in response to mechanical damage or herbivory. atamanchemicals.comresearchgate.net It has been detected in the volatiles released by plants after attacks from certain insects, such as those from the Noctuidae family. scielo.br

Below is a table summarizing the occurrence of this compound in various plant sources.

Plant SourceCommon NameSpecific Finding
Malus domesticaAppleA key aroma compound found in the peels of numerous cultivars. nih.gov Its production can be inhibited by controlled atmosphere (CA) storage. redalyc.org
Fragaria × ananassaStrawberryDetected in headspace volatiles, with concentrations changing based on packaging conditions. researchgate.netresearchgate.net
Vaccinium corymbosumHighbush BlueberryFound in high concentrations. atamanchemicals.comhmdb.ca
Prunus domesticaPlumNaturally present. atamanchemicals.com
Pyrus communisPearNaturally present. atamanchemicals.com
Vitis viniferaGrapePrecursors to this compound are present in grape must and are converted by yeast during fermentation. acs.org
Brassica oleraceaCabbageIdentified as a green leaf volatile. atamanchemicals.com
LavandulaLavenderCan be extracted from its essential oil. scentree.co

This compound has been identified in the chemical profiles of various animal secretions, where it can function in communication or defense. For instance, it is a component of the defensive secretions in certain insects. nih.gov The compound has also been detected in the scent marks of the giant panda (Ailuropoda melanoleuca). researchgate.net In a study of panda scent marks, this compound was one of numerous volatile compounds identified, suggesting its potential role in chemical communication. researchgate.net Research on the giant panda's gut microbiome suggests a link between intestinal microbes and the synthesis of volatile esters, including the hexyl ester of acetic acid. researchgate.net

This compound is a common volatile ester found in a variety of fermented beverages, contributing a desirable fruity, pear-like, or apple-like aroma. nih.govatamanchemicals.com Its formation is a natural outcome of the fermentation process, where yeast, primarily Saccharomyces cerevisiae, synthesizes the ester from hexanol (a higher alcohol) and acetyl-CoA. mdpi.comnih.gov

The concentration of this compound in these beverages is influenced by the specific yeast strain, fermentation temperature, and the composition of the raw materials (must or wort). mdpi.comnih.gov For example, in winemaking, C6 compounds like hexanol and hexenal (B1195481) present in the grape must serve as direct precursors for this compound formation by yeast. acs.org Overexpression of the alcohol acetyltransferase gene (ATF1) in wine yeast has been shown to increase the production of several acetate esters, though the effect on this compound can be minor compared to other esters like isoamyl acetate. nih.govnih.gov Conversely, overexpression of an ester-degrading enzyme (IAH1) can lead to undetectable levels of this compound in wine. nih.gov

The compound is reported in numerous alcoholic drinks, including:

Wine: A common component of the fermentation bouquet. nih.govacs.orgatamanchemicals.com

Cider: Naturally present. atamanchemicals.com

Spirits: Found in various fruit spirits, brandies, whiskies, and rum. mdpi.comatamanchemicals.com In some fermented beverages, the ratio of isopentyl acetate to this compound is considered an indicator of the intensity of fruitiness. google.com

Chemical Synthesis Methodologies for Hexyl Acetate

Acid-Catalyzed Esterification of n-Hexanol and Acetic Acidntnu.noresearchgate.netlboro.ac.ukresearchgate.net

The most conventional method for producing hexyl acetate (B1210297) is the direct, reversible liquid-phase esterification of n-hexanol with acetic acid. researchgate.netatamanchemicals.com This reaction, often referred to as Fischer esterification, requires an acid catalyst to achieve practical reaction rates. ntnu.no The process involves combining the two primary reactants, n-hexanol and acetic acid, which results in the formation of n-hexyl acetate and water as a byproduct. ntnu.noresearchgate.net To overcome the equilibrium limitations of this reversible reaction, techniques like reactive distillation are often employed. ntnu.nolboro.ac.uk This integrated process combines reaction and separation, continuously removing the products (specifically water) to shift the chemical equilibrium towards higher conversion of the reactants into the desired ester. ntnu.nolboro.ac.uk

The esterification of n-hexanol and acetic acid is an equilibrium-limited reaction. lboro.ac.ukresearchgate.net The kinetics of this reaction have been studied under various conditions to develop accurate predictive models for industrial processes like reactive distillation. ntnu.noresearchgate.net Research has been conducted over a temperature range of 20 to 130 °C, with a particular focus on the 80–120 °C range relevant to industrial applications. researchgate.netacs.org

Kinetic data has been correlated using different models, including pseudo-homogeneous (PH) and adsorption-based heterogeneous models like Langmuir-Hinshelwood-Hougen-Watson (LHHW) and Eley-Rideal (ER). lboro.ac.ukacs.org Studies have found that a pseudo-homogeneous model can provide a good representation of the experimental kinetic data. lboro.ac.ukacs.org The non-ideality of the components in the liquid phase is a significant factor, and thermodynamic models like the UNIFAC group contribution method are used to account for activity coefficients. lboro.ac.ukacs.org The system is characterized by strong liquid-phase non-idealities and the formation of various azeotropes (homogeneous and heterogeneous) between the reactants and products, which is a critical consideration for separation process design. ntnu.no

While the esterification can be auto-catalyzed by acetic acid, the reaction is slow. ntnu.nomdpi.com Therefore, strong acid catalysts are used to accelerate the process. ntnu.no These can be homogeneous catalysts like sulfuric acid or, more commonly in modern processes, heterogeneous catalysts. ntnu.noatamanchemicals.com

Heterogeneous catalysts are preferred as they are easily separated from the reaction mixture. Strongly acidic ion-exchange resins, both macroporous and gelular types, are widely used. lboro.ac.ukacs.orgacs.org Specific examples include Amberlyst CSP2 and Purolite CT-124. researchgate.netacs.org Researchers have also explored synthesizing catalysts by immobilizing acidic functional groups, such as 3-(trihydroxysilyl)-1-propanesulfonic acid (TPS), onto mesoporous silica (B1680970) supports like SBA-15. mdpi.com The optimization of these catalytic systems involves studying parameters like catalyst loading and reusability to maximize the yield of hexyl acetate. lboro.ac.ukacs.org For instance, one study determined that a catalyst prepared by immobilizing TPS on an SBA-15 support achieved a 72% yield of this compound after 4 hours at 373 K. mdpi.com

The efficiency and yield of the acid-catalyzed synthesis of this compound are highly dependent on several key process parameters. The optimization of these parameters is crucial for industrial-scale production.

Temperature: The reaction rate increases with temperature. Studies have investigated a range from 80°C to 140°C. researchgate.netresearchgate.net For example, in a batch reactor, the effect of temperature is studied to find the optimal balance between reaction rate and potential side reactions or catalyst degradation. lboro.ac.ukacs.org In one specific study using an acidic mesoporous silica catalyst, the reaction was performed at 373 K (100°C). mdpi.com

Pressure: In reactive distillation processes, pressure is a key variable. Experiments have been run at pressures ranging from 0.3 to 1.013 bar. researchgate.net Pressure influences the boiling points of the components and the azeotropic compositions, which is critical for the simultaneous separation of water to drive the reaction forward. ntnu.no

Molar Ratio: The feed mole ratio of the reactants (n-hexanol to acetic acid) is a critical parameter studied for process optimization. lboro.ac.ukacs.org Using an excess of one reactant (often the alcohol) can help shift the equilibrium to favor product formation. In a study optimizing conditions in a batch reactor, various molar ratios of n-hexanol to acetic acid were tested. acs.org Another study used a molar ratio of alcohol to acetic acid of 2:1. mdpi.com

The table below summarizes findings on optimal parameters from a study on the esterification of acetic acid with n-hexanol.

ParameterValue/ConditionOutcomeSource
Catalyst TPS/SBA-15-1072% yield of this compound mdpi.com
Temperature 373 KReaction performed for 4 hours mdpi.com
Molar Ratio n-hexanol:acetic acid = 2:1High conversion mdpi.com
Catalyst Loading 100 mgEffective for a 40 mmol acid scale mdpi.com

Catalytic Systems and Their Optimization for this compound Yield

Enzymatic Synthesis of Hexyl Acetateprecedenceresearch.com

As an alternative to traditional chemical synthesis, the enzymatic production of this compound has gained significant interest. acs.org This biocatalytic approach is considered a "green" methodology because it operates under mild reaction conditions, shows high selectivity, and reduces the formation of unwanted byproducts. acs.orgmdpi.comnih.gov Lipases (triacylglycerol acylhydrolase, EC 3.1.1.3) are the primary enzymes used for this purpose, catalyzing both esterification and transesterification reactions to produce flavor esters. acs.orgscielo.br The use of lipase-catalyzed synthesis is a growing segment in the this compound market, driven by consumer demand for natural products. precedenceresearch.comscielo.br

Lipases can synthesize this compound through two main pathways: direct esterification and transesterification.

Direct Esterification: This involves the reaction of n-hexanol with acetic acid. mdpi.com While this method is straightforward, the water produced as a byproduct can inhibit the enzyme's activity and promote the reverse reaction (hydrolysis). jcsp.org.pk

Transesterification: This pathway uses an acyl donor other than a carboxylic acid, typically another ester. nih.govresearchgate.net For example, hexanol can be reacted with triacetin (B1683017) or vinyl acetate. researchgate.netnih.govresearchgate.net Using vinyl acetate as the acyl donor is particularly effective because it overcomes the equilibrium limitation; the enol co-product tautomerizes to acetaldehyde, making the reaction essentially irreversible. jcsp.org.pk Transesterification is often studied in organic solvents like n-hexane or in solvent-free systems. acs.org

A variety of microbial lipases have been successfully used for this compound synthesis. Common sources include Rhizomucor miehei, Candida antarctica (now known as Pseudozyma antarctica), and Pseudomonas cepacia (now part of the Burkholderia cepacia complex). researchgate.netacs.orgresearchgate.net

To enhance their stability, reusability, and performance in organic media, lipases are often immobilized on solid supports. researchgate.netmdpi.com Immobilization prevents the enzyme from dissolving or denaturing in the reaction medium and simplifies its recovery and reuse, which is crucial for cost-effective industrial processes. mdpi.comnih.gov Various immobilization strategies and carriers have been explored:

Adsorption: Lipases can be physically adsorbed onto carriers. Commercial preparations like Lipozyme IM-77 consist of Rhizomucor miehei lipase (B570770) immobilized on a macroporous ion-exchange resin. acs.orgnih.govresearchgate.net Other studies have successfully used silica for immobilizing Bacillus cereus lipase. nih.gov

Novel Carriers: Researchers have investigated inexpensive and readily available materials as carriers. For example, Pseudomonas cepacia lipase has been immobilized on cotton fiber by physical adsorption, creating a stable and highly effective bioreactor for this compound synthesis. researchgate.net Another study used copper phthalocyanine (B1677752) as a carrier. researchgate.net

The table below presents optimized conditions found in a study for the lipase-catalyzed synthesis of this compound via transesterification.

ParameterOptimal ValuePredicted Molar ConversionActual Molar ConversionSource
Enzyme Immobilized Mucor miehei lipase acs.orgnih.gov
Reactants Hexanol and Triacetin acs.orgnih.gov
Reaction Time 7.7 h88.9%86.6% acs.orgnih.gov
Temperature 52.6 °C88.9%86.6% acs.orgnih.gov
Enzyme Amount 37.1% (0.089 BAUN)88.9%86.6% acs.orgnih.gov
Substrate Molar Ratio 2.7:1 (triacetin:hexanol)88.9%86.6% acs.orgnih.gov
Added Water 12.5%88.9%86.6% acs.orgnih.gov

Lipase-Catalyzed Transesterification and Esterification

Optimization of Enzymatic Reaction Conditions (e.g., Temperature, pH, Solvent Systems, Substrate Molar Ratio, Enzyme Amount, Added Water Content, Reaction Time)

The enzymatic synthesis of this compound is a complex process influenced by multiple interdependent parameters. The optimization of these conditions is critical for maximizing ester yield and reaction efficiency. Research has extensively utilized methodologies like Response Surface Methodology (RSM) to systematically evaluate and identify optimal settings for these variables. acs.orgnih.gov

Temperature: The reaction temperature significantly affects both the enzyme's activity and its stability. For the transesterification of hexanol catalyzed by immobilized lipase from Mucor miehei (Lipozyme IM-77), an increase in temperature up to approximately 55°C generally leads to higher yields. acs.org However, temperatures exceeding this optimum can cause enzyme inhibition and a subsequent decrease in esterification. acs.org One study identified an optimal temperature of 52.6°C for this specific enzyme system. acs.orgnih.gov In another study using Lipozyme IM-77 in supercritical carbon dioxide, the optimal temperature was found to be 46.7°C. researchgate.net

pH: While not as extensively detailed in the provided context for this compound specifically, the pH of the reaction medium is a crucial parameter in enzymatic catalysis, as it affects the ionization state of the enzyme's active site. For lipase-catalyzed reactions, an optimal pH is typically maintained to ensure maximum enzyme activity. For instance, in the study of alcohol acyltransferase from olive fruit, an optimum pH of 7.5 was noted for the esterification of hexanol. lookchem.com

Solvent Systems: The choice of solvent can dramatically impact reaction rates and yields. Non-polar organic solvents like n-hexane are commonly used. acs.orgnih.gov Supercritical carbon dioxide (SCCO2) has emerged as a "green" alternative solvent. researchgate.net Studies comparing n-hexane and SCCO2 for the synthesis of various hexyl esters found that while reaction rates can be faster in SCCO2, the polarity of the acid can affect its solubility and, consequently, the reaction rate. doi.org For instance, the synthesis of this compound was faster in n-hexane than in SCCO2, attributed to the high polarity and lower solubility of acetic acid in SCCO2. doi.org

Substrate Molar Ratio: The molar ratio of the acyl donor to the alcohol (hexanol) is a key factor. In the transesterification using triacetin and hexanol, the substrate molar ratio was identified as one of the most important parameters influencing the molar conversion. acs.orgnih.gov An optimal ratio of triacetin to hexanol was determined to be 2.7:1. acs.orgnih.gov In other esterification reactions, using equimolar concentrations of reactants has been shown to sometimes have a deleterious effect, with optimal synthesis achieved at specific non-equimolar ratios. nih.gov

Enzyme Amount: The concentration of the biocatalyst directly influences the reaction rate. Generally, increasing the enzyme amount leads to higher yields within a certain range. acs.org For Lipozyme IM-77, an optimal amount was found to be 37.1% by weight of hexanol. acs.orgnih.gov However, beyond a certain point, further increases in enzyme concentration may not enhance the reaction rate, potentially due to diffusion limitations or substrate inhibition. nih.gov

Added Water Content: The water content in the reaction medium is a critical parameter, particularly in non-aqueous enzymology. While a minimal amount of water is essential for maintaining the enzyme's active conformation, excess water can promote the reverse reaction (hydrolysis). In the synthesis of this compound using Lipozyme IM-77, the added water content was found to have less of an effect compared to temperature and substrate ratio. acs.orgnih.gov The optimized conditions included an added water content of 12.5%. acs.orgnih.gov

Reaction Time: The duration of the reaction is set to achieve maximum conversion. In one study, an optimal reaction time of 7.7 hours was determined through RSM. acs.orgnih.gov In supercritical CO2, a much shorter optimal reaction time of 69.0 minutes was identified. researchgate.net

The following table summarizes the optimized conditions for this compound synthesis from a study using Lipozyme IM-77 in n-hexane.

ParameterOptimal Value
Reaction Time7.7 h
Temperature52.6 °C
Enzyme Amount37.1% (by weight of hexanol)
Substrate Molar Ratio (Triacetin:Hexanol)2.7:1
Added Water Content12.5% (by weight of hexanol)

Table 1. Optimized synthesis conditions for lipase-catalyzed this compound production in n-hexane, resulting in an actual molar conversion of 86.6%. acs.orgnih.gov

Bioreactor Design and Performance for Enzymatic Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates the development of efficient bioreactors. The design of these reactors focuses on maximizing productivity, ensuring enzyme stability, and facilitating continuous operation.

Packed-Bed Bioreactors (PBRs): PBRs are a common configuration for reactions involving immobilized enzymes. mdpi.com In this design, the immobilized enzyme is packed into a column, and the substrate solution is passed through it. This setup allows for continuous production, high enzyme loading, and minimized diffusion limitations. mdpi.comsemanticscholar.org For the synthesis of 2-phenylethyl acetate, a similar ester, a continuous PBR using Novozym® 435 demonstrated excellent stability, operating for at least 72 hours without a significant drop in conversion. mdpi.com The flow rate of the substrate through the reactor is a critical parameter; lower flow rates increase residence time, generally leading to higher conversion until a maximum is reached. mdpi.com The use of PBRs is advantageous for commercial production as they can be operated continuously, reducing labor and overhead costs. semanticscholar.org

Simple Static Bioreactors: Innovative and simplified bioreactor designs have been explored to reduce energy consumption. One such design involves immobilizing Pseudomonas cepacia lipase on cotton fibers by physical adsorption within a simple glass bottle. researchgate.net This "room temperature-static bioreactor" demonstrated remarkable performance for this compound synthesis via transesterification. researchgate.net It showed a 3-fold increase in substrate transformation ability compared to the native lipase and excellent stability with a calculated half-life of 636 hours. researchgate.netresearchgate.net A key finding was the bioreactor's high efficiency even at room temperature and under static (non-agitated) conditions, achieving nearly 100% conversion of hexanol after 48 hours. researchgate.netresearchgate.net This low-energy consumption approach presents a significant advantage over methods requiring high temperatures or vigorous mixing. researchgate.net

Membrane Bioreactors (MBRs): MBRs integrate the reaction vessel with a membrane filtration system. This configuration can enhance performance by retaining the enzyme while continuously removing the product. This process alleviates product inhibition, which can otherwise slow down or stop the reaction, thereby maintaining high enzyme activity. mdpi.com While specific applications for this compound are not detailed, the principle has been successfully applied to the enzymatic hydrolysis of cellulose (B213188), where MBRs achieved target yields in significantly less time than traditional batch systems. mdpi.com

The table below compares the performance of different bioreactor types used for ester synthesis.

Bioreactor TypeEnzymeKey FeatureReported Performance HighlightReference
Simple Static BioreactorPseudomonas cepacia lipase on cotton fiberOperates at room temperature without agitation.~100% hexanol conversion in 48 h; half-life of 636 h. researchgate.netresearchgate.net
Continuous Packed-Bed ReactorNovozym® 435 (immobilized Candida antarctica lipase B)Continuous flow operation.Stable operation for at least 72 h with >99% molar conversion (for 2-phenylethyl acetate). mdpi.com
Membrane Bioreactor (MBR)Cellulases (example for principle)Integrates reaction with membrane separation to remove product.Achieved 45% glucose yield in 14 h vs. 24 h in a batch system. mdpi.com

Table 2. Comparison of different bioreactor designs and their performance in enzymatic ester synthesis or related processes.

Reactive Distillation for this compound Synthesis

Reactive distillation (RD) is a process intensification technology that combines chemical reaction and distillation in a single apparatus. researchgate.netntnu.no This technique is particularly well-suited for equilibrium-limited reversible reactions, such as the esterification of acetic acid with n-hexanol to produce this compound. researchgate.netntnu.no The simultaneous removal of one or more products from the reaction zone shifts the chemical equilibrium, driving the reaction towards higher conversion rates than achievable in conventional reactors. ntnu.no This method offers significant advantages, including increased conversion, improved selectivity, better heat control, and potential savings in energy and capital costs. researchgate.netresearchgate.net Consequently, catalyzed reactive distillation is a leading synthesis method in the global market for this compound. globenewswire.comgminsights.com

Integration of Reaction and Separation Processes

The core principle of reactive distillation is the seamless integration of reaction and separation. In the synthesis of this compound from acetic acid and n-hexanol, the reaction is reversible:

Acetic Acid + n-Hexanol ⇌ this compound + Water

The reactants, acetic acid and n-hexanol, are intermediate boiling components, while the products, this compound and water, are the heaviest and lightest boiling components, respectively. ntnu.no This difference in boiling points allows for an effective in-situ separation. As the reaction proceeds in the reactive section of the distillation column, the more volatile product, water, moves upwards with the vapor phase, while the less volatile product, this compound, moves downwards with the liquid phase. ntnu.no

This continuous removal of water from the reaction zone is crucial as it shifts the equilibrium towards the formation of the ester, allowing for conversions that can surpass the equilibrium limit of a conventional batch reactor. researchgate.net The overhead vapor, rich in water, is condensed. Due to the low miscibility of the components, the condensate often forms two liquid phases (a heteroazeotrope), allowing for simple separation in a decanter. acs.orgacs.org The aqueous phase, which is almost pure water, is withdrawn, while the organic phase is typically refluxed back to the column. ntnu.noacs.org This integration makes the process highly efficient for producing high-purity this compound. globenewswire.com

Column Design and Catalytic Packings in Reactive Distillation

A typical reactive distillation column for this compound synthesis is vertically segmented into different zones. The central section is the reactive zone, where the esterification takes place. This zone contains a solid acid catalyst, often in the form of structured catalytic packings. researchgate.netntnu.no Below the reactive zone is the stripping section, where the final product, n-hexyl acetate, is separated from the remaining unreacted n-hexanol and is withdrawn from the bottom of the column. ntnu.no Above the reactive zone is the rectifying section.

At the top of the column, a condenser and a decanter are used to handle the heteroazeotropic mixture of water, alcohol, and ester. ntnu.noacs.org The organic phase from the decanter is returned to the column as reflux, while the aqueous phase is removed. ntnu.no

The choice of catalyst and its housing is critical to the column's performance. Heterogeneous acid catalysts, such as ion-exchange resins, are preferred to avoid the corrosion and separation issues associated with homogeneous catalysts like sulfuric acid. acs.org These resins are incorporated into structured packings, which serve the dual purpose of providing catalytic sites and acting as a mass transfer surface for distillation. Several types of catalytic packings have been studied for n-hexyl acetate synthesis, including:

KATAPAK®-S researchgate.net

MULTIPAK®-2 researchgate.net

Amberlyst® CSP2 researchgate.netresearchgate.net

These packings are designed to provide a high surface area for reaction and separation while maintaining good hydrodynamic properties within the column.

Modeling and Simulation of Reactive Distillation Processes for this compound

The design, scale-up, and optimization of reactive distillation processes heavily rely on robust modeling and simulation. ntnu.noacs.org The complexity of simultaneously occurring reaction, mass transfer, and phase equilibrium requires sophisticated models. ntnu.no The synthesis of this compound has been used as a key test system for developing and validating these models. acs.orgacs.org

Two main modeling approaches are used:

Equilibrium (EQ) Stage Model: This approach assumes that the vapor and liquid phases leaving each stage of the column are in thermodynamic equilibrium. researchgate.net While simpler, it has been shown to be sufficient for describing the separation aspects of the this compound process. acs.org

Nonequilibrium (NEQ) or Rate-Based Model: This approach provides a more rigorous description by explicitly accounting for the rates of mass and heat transfer between the phases, as well as the reaction kinetics. researchgate.netcip.com.cn

A prerequisite for any reliable simulation is a high-quality database of the underlying physical and chemical properties. ntnu.noacs.org This includes:

Phase Equilibria: Accurate data for vapor-liquid equilibrium (VLE) and liquid-liquid equilibrium (LLE) are essential, as the quaternary system (water + acetic acid + n-hexanol + this compound) exhibits strong non-ideality and miscibility gaps. acs.orgacs.org Thermodynamic models like NRTL are used to describe this behavior. acs.org

Reaction Kinetics: The rate of the heterogeneously catalyzed esterification must be known. Studies have shown that reaction kinetics measured in standard laboratory reactors cannot always be directly applied to the reactive distillation column due to complex interactions with fluid dynamics in the catalytic packing. acs.org

Process simulation software, such as Aspen Plus, is widely used to implement these models. researchgate.netresearchgate.net These simulations allow for sensitivity studies on various process parameters (e.g., reflux ratio, reboiler duty, feed locations) to determine the optimal operating conditions for maximizing this compound purity and conversion. researchgate.netresearchgate.net

Emerging and Green Synthesis Approaches for this compound

In response to the growing demand for sustainable and environmentally friendly manufacturing, several emerging and green synthesis approaches for this compound are being investigated. These methods aim to reduce energy consumption, eliminate hazardous substances, and utilize renewable resources.

Supercritical Fluid Technology: Supercritical carbon dioxide (SCCO2) has been explored as a green reaction medium for the enzymatic synthesis of this compound. researchgate.net SCCO2 is non-toxic, non-flammable, and easily separable from the product mixture by simple depressurization. Research on the lipase-catalyzed transesterification of hexanol in SCCO2 has shown that high molar conversions (over 75%) can be achieved in short reaction times. researchgate.net The optimal conditions, including pressure and temperature, were determined using response surface methodology, highlighting the potential of this technology for efficient and green ester production. researchgate.net

Low-Energy Biocatalysis: A significant green approach focuses on minimizing energy input. The development of a static, room-temperature bioreactor, where lipase is immobilized on cotton fibers, represents a step in this direction. researchgate.net This system effectively synthesizes this compound without the need for heating or mechanical agitation, achieving near-complete conversion. researchgate.netresearchgate.net Such a process, with almost no energy consumption, is highly desirable for industrial applications and aligns with the principles of green chemistry. biochemjournal.com

Audio Frequency Electric Field-Assisted Synthesis: A novel, catalyst-free method involves the use of an audio frequency electric field to promote the esterification of acetic acid with alcohols, including hexanol. mdpi.comresearchgate.net This emerging technology eliminates the need for chemical or enzymatic catalysts and solvents, resulting in a high-purity product. mdpi.com The process involves exposing the reactants to an electric field (e.g., at 3 or 6 kHz), which is proposed to polarize the reactants and facilitate the reaction. researchgate.net While reaction times can be long, this method avoids catalyst-related separation and purification steps, offering a potentially valuable green alternative for the food, pharmaceutical, and cosmetic industries. mdpi.comresearchgate.net

Solvent-Free and Water-Based Systems: The ideal green synthesis would occur in the absence of organic solvents. Solvent-free enzymatic synthesis, where one of the liquid substrates acts as the reaction medium, is an attractive option. semanticscholar.org Additionally, research into conducting reactions in aqueous media, although challenging for esterification due to the reverse hydrolysis reaction, is a key area of green chemistry. For related compounds, a green approach using a water medium instead of traditional toxic solvents like benzene (B151609) has been shown to increase yield and simplify the process. researchgate.net A chemo-enzymatic approach for different ester types has also demonstrated feasibility in solvent-free media, showcasing the potential for eliminating volatile organic compounds. acs.org

Supercritical CO2 as a Reaction Medium for this compound Synthesis

The use of supercritical carbon dioxide (SC-CO2) as a solvent for the synthesis of this compound, particularly through enzymatic catalysis, presents a green and efficient alternative to traditional organic solvents. doi.orgresearchgate.net SC-CO2 is non-toxic, non-flammable, and allows for easier product separation, while its tunable properties like density, viscosity, and solubility can be adjusted to optimize reaction conditions. researchgate.netresearchgate.net

Research into the enzymatic synthesis of this compound in SC-CO2 has often focused on lipase-catalyzed reactions, such as esterification and transesterification. doi.orgresearchgate.net Studies have investigated the influence of various parameters, including pressure, temperature, reaction time, and substrate concentration, on the molar conversion and reaction rate.

One study utilized immobilized lipase from Rhizomucor miehei (Lipozyme IM-77) to catalyze the transesterification of hexanol with triacetin in supercritical CO2. researchgate.net Using response surface methodology, it was determined that reaction time and pressure were the most significant factors affecting the molar conversion of this compound, with temperature having a lesser effect. researchgate.net The optimal conditions were found to be a reaction time of 69.0 minutes, a temperature of 46.7°C, and a pressure of 2640 psi, which yielded an actual molar conversion of 77.3%. researchgate.net

Another study compared the synthesis of various hexyl esters, including this compound, in SC-CO2 and n-hexane using the immobilized lipase Novozym 435. doi.org The research found that while final yields were similar in both solvents, many reactions were faster in SC-CO2. However, the synthesis of this compound was an exception, as the high polarity of acetic acid resulted in lower solubility in SC-CO2. doi.org Furthermore, a high concentration of acetic acid (1.5 M) was observed to cause strong inhibition of the enzyme's activity. doi.org The reactions in SC-CO2 were conducted at 14 MPa and 40°C. doi.org

The enhanced transport properties of substrates to the active site of enzymes in SC-CO2 can lead to increased reaction conversions. researchgate.netresearchgate.net This medium's advantages, combined with the mild reaction conditions afforded by enzymatic catalysis, make it a viable option for producing "natural" flavor esters like this compound. doi.orgresearchgate.net

Table 1: Research Findings on this compound Synthesis in Supercritical CO2

CatalystReactantsReaction TypeOptimal Temperature (°C)Optimal Pressure (psi/MPa)Molar Conversion (%)Source
Lipozyme IM-77Hexanol and TriacetinTransesterification46.72640 psi77.3 researchgate.net
Novozym 435Hexanol and Acetic AcidEsterification4014 MPaYields were similar to n-hexane, but the reaction was slower due to low acetic acid solubility. doi.org

Microwave or Sonication-Assisted Synthesis

To enhance reaction rates and yields, energy-assisted methods such as microwave irradiation and sonication (ultrasound) have been applied to the synthesis of esters, including this compound. These techniques intensify the process by improving mass transfer and energy input.

Sonication-Assisted Synthesis

Ultrasound-assisted synthesis, or sonication, utilizes the phenomenon of acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—to enhance mass transfer in heterogeneous systems. scielo.brscielo.br This intensification has been successfully applied to the enzymatic synthesis of this compound.

One study focused on the process intensification of this compound synthesis via Lipozyme RMIM-catalyzed transesterification of hexanol with triacetin in hexane. researchgate.net The application of ultrasound was systematically studied, examining parameters like molar ratio, enzyme loading, temperature, power, and duty cycle. researchgate.net Another investigation into the synthesis of n-hexyl acetate used a supported vanadium pentoxide (V2O5) catalyst. researchgate.net The use of ultrasound during the esterification reaction significantly improved the conversion rate from 53.33% in conventional processing to 80.38%. researchgate.net Notably, this was achieved with a reduction in the operating temperature from 100°C (conventional) to 70°C (ultrasound-assisted). researchgate.net The optimal conditions for the ultrasound-assisted esterification were a 6:1 molar ratio of alcohol to acid, 1.5% catalyst concentration by weight, 70°C temperature, and 100W ultrasonic power dissipation with an 80% duty cycle for 150 minutes. researchgate.net

The benefits of sonication include shorter reaction times, lower energy consumption, and increased product conversion, making it an effective green technology for ester synthesis. scielo.brscielo.br

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of n-Hexyl Acetate

ParameterConventional MethodUltrasound-Assisted MethodSource
CatalystV2O5 on AluminaV2O5 on Alumina researchgate.net
Temperature100°C70°C researchgate.net
Conversion53.33%80.38% researchgate.net
Reaction TimeNot specified, but longer150 minutes researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes the ability of microwave energy to rapidly heat reactions by interacting with polar molecules. researchgate.netresearchgate.net This localized superheating can dramatically increase reaction rates and reduce synthesis times compared to conventional heating methods. researchgate.net While extensive research on the microwave-assisted synthesis of this compound specifically is limited, studies on similar short-chain flavor esters provide insight into the methodology's effectiveness.

For instance, in the synthesis of citronellyl acetate using Novozym 435, microwave irradiation was shown to increase lipase activity by enhancing molecular collisions. acs.org Another study on the synthesis of ethyl laurate demonstrated a 98% conversion in just 10 minutes under microwave irradiation, whereas conventional heating required 4 hours to achieve a 92% conversion. researchgate.net

The primary mechanism involves the direct interaction of microwaves with polar molecules (like alcohols and the enzyme itself), causing rapid rotation and friction, which generates heat efficiently and uniformly throughout the reaction medium. researchgate.netresearchgate.net However, excessive microwave power can lead to enzyme deactivation. mdpi.com Therefore, careful control of parameters such as power, temperature, and exposure time is crucial for optimizing the synthesis and maintaining catalyst stability. mdpi.comnih.gov The technique offers a significant advantage in process intensification, leading to higher productivity and reduced energy consumption. researchgate.net

Biological Activities and Bio Interactions of Hexyl Acetate

Antimicrobial Properties of Hexyl Acetate (B1210297)

Hexyl acetate has demonstrated notable antimicrobial activity, positioning it as a compound of interest for improving the safety and shelf life of food products. researchgate.net Its effectiveness has been evaluated against several foodborne pathogens, and its mechanism of action is an area of active research.

Research has shown that this compound can inhibit the growth of key foodborne pathogens. nih.gov In studies involving fresh-sliced apples, this compound, when introduced into the packaging atmosphere, demonstrated a significant inhibitory effect against Escherichia coli, Salmonella enteritidis, and Listeria monocytogenes. nih.gov Specifically, at a concentration of 150 ppm, this compound exerted a bactericidal effect on L. monocytogenes and extended the lag phase of E. coli and S. enteritidis. nih.gov The application of this compound has also been effective in controlling microbial populations on fresh-cut rose apples. longdom.org

Table 1: Efficacy of this compound Against Foodborne Pathogens

Pathogen System/Product Concentration Observed Effect
Listeria monocytogenes Fresh-sliced apples 150 ppm Bactericidal effect. nih.gov
Escherichia coli Fresh-sliced apples 150 ppm Significant extension of lag phase. nih.gov
Salmonella enteritidis Fresh-sliced apples 150 ppm Significant extension of lag phase. nih.gov

The antimicrobial action of this compound is linked to its ability to disrupt microbial cell membranes. longdom.org It is believed that this compound is hydrolyzed to hexanol and acetic acid. researchgate.net Hexanol, a six-carbon alcohol, can dissolve in the hydrophobic regions of the cell membrane, which increases membrane fluidity and leads to damage. longdom.org This disruption of the membrane's integrity can cause the leakage of essential cellular components, ultimately inhibiting bacterial growth or leading to cell death. nih.govresearchgate.net This mechanism of increasing membrane permeability is a common mode of action for many antimicrobial compounds. dsagrow.com

The antimicrobial properties of this compound, combined with its pleasant fruity aroma, make it a promising agent for food preservation. researchgate.netnjchm.com It has been successfully used to extend the shelf life and enhance the safety of minimally processed fruits, such as fresh-sliced apples and fresh-cut rose apples. nih.govlongdom.org By inhibiting the growth of spoilage and pathogenic microorganisms, this compound helps to maintain the quality and safety of these food products. researchgate.net Edible coatings containing this compound have been shown to delay microbial growth on fresh-cut produce. longdom.org The use of this compound in combination with modified atmosphere packaging has also proven effective in prolonging the shelf life of sliced apples. researchgate.net

Mechanisms of Antimicrobial Action (e.g., membrane permeability)

Role of this compound in Plant Signaling and Defense Mechanisms

This compound is a key member of a group of compounds known as green leaf volatiles (GLVs). iasgyan.in These are organic compounds released by plants, particularly in response to damage, and they play a vital role in plant communication and defense. iasgyan.inmdpi.com

Plants emit a variety of GLVs, including this compound, when their tissues are damaged by herbivores or mechanical means. mdpi.com These volatile compounds act as signals to neighboring plants, warning them of potential threats. iasgyan.in The emission of GLVs like (Z)-3-hexenyl acetate can trigger defense responses in nearby plants, a phenomenon known as plant-plant communication. researchgate.net For instance, when a plant is attacked by an insect, the GLVs it releases can be detected by adjacent, undamaged plants, which may then activate their own defense systems in preparation for a possible attack. frontiersin.org This communication can lead to systemic acquired resistance, a state of heightened defense against a broad range of pathogens and pests. semanticscholar.org

Table 2: Role of this compound and Other GLVs in Plant-Plant Communication

Green Leaf Volatile (GLV) Emitting Plant (Stimulus) Receiving Plant Observed Effect in Receiving Plant
(Z)-3-Hexenyl acetate Mechanically damaged Tulbaghia violacea Neighboring plants Potential to stimulate plant defenses and defense priming. researchgate.net
(Z)-3-Hexenyl acetate Herbivore-damaged maize Undamaged maize Additively primed specific defensive responses and JA signaling pathway. frontiersin.org
(Z)-3-Hexenol Herbivore-damaged sweet pepper Undamaged sweet pepper Upregulation of jasmonic acid and salicylic (B10762653) acid signaling pathways. frontiersin.org

The perception of this compound and other GLVs can induce a variety of defense responses in plants. nih.gov These responses are often mediated by the jasmonic acid (JA) and salicylic acid (SA) signaling pathways, which are key regulators of plant immunity. frontiersin.org For example, exposure of sweet pepper plants to (Z)-3-hexenyl acetate and other GLVs has been shown to upregulate genes related to both the JA and SA pathways. frontiersin.org These induced defenses can be direct, involving the production of toxic compounds or anti-feedants, or indirect, such as the release of volatiles that attract natural enemies of the attacking herbivores. mdpi.com By priming the plant's defense system, GLVs like this compound enable a faster and more robust response to subsequent attacks by pests and pathogens. researchgate.net

Interactions with Herbivore-Induced Plant Volatiles (HIPVs)

This compound is a component of the blend of volatile organic compounds (VOCs) that plants release in response to herbivory. These herbivore-induced plant volatiles (HIPVs) play a crucial role in plant defense and communication. Green leaf volatiles (GLVs), which include this compound, are emitted by plants almost immediately after tissue damage. nih.govelifesciences.org For instance, maize plants damaged by herbivores release a volatile blend that includes this compound. nih.gov Research has shown that exposure to certain GLVs can prime the defenses of neighboring plants. For example, maize plants exposed to (Z)-3-hexenyl acetate, a related GLV, showed an increased emission of other defensive compounds like sesquiterpenes when subsequently attacked. nih.gov This priming effect enhances the plant's ability to deter herbivores and attract their natural enemies. nih.gov

The composition of HIPV blends can vary, but this compound is a frequently identified constituent alongside other compounds like (Z)-3-hexen-1-ol, (E)-β-caryophyllene, and (E,E)-α-farnesene. nih.gov The release of these volatiles is not just a passive consequence of damage but can be an active signaling process. nih.gov Studies on sweet pepper plants have demonstrated that exposure to various HIPVs, including this compound, can activate the plant's immune defense system by upregulating genes related to jasmonic acid and salicylic acid signaling pathways. frontiersin.org This indicates that this compound, as part of the complex HIPV bouquet, contributes to the intricate network of plant communication and defense.

Influence on Natural Enemies of Pests

This compound, as a component of herbivore-induced plant volatiles (HIPVs), can influence the behavior of natural enemies of pests, such as predators and parasitoids. conservationevidence.com These beneficial insects use HIPVs as cues to locate their prey. For example, in a study involving cabbage, this compound was among the green leaf volatiles (GLVs) tested for their effect on the natural enemies of the diamondback moth. atamanchemicals.com

Research has demonstrated that certain natural enemies are attracted to specific HIPVs. The predatory mirid Deraeocoris brevis and the anthocorid Orius tristicolor were found to be attracted to sticky cards baited with (Z)-3-hexenyl acetate, a compound closely related to this compound. researchgate.net In another study, the parasitoid Trichogramma chilonis, a natural enemy of the diamondback moth, was attracted to this compound. Similarly, the generalist predator Chrysoperla carnea showed a positive response to (Z)-3-hexenyl acetate.

The response of natural enemies can, however, be species-specific and dependent on the chemical blend. While some natural enemies are attracted, others may show no response. conservationevidence.com The presence of this compound in a volatile blend can be a crucial signal for these beneficial insects, guiding them to plants infested with herbivores and thus contributing to natural pest control.

This compound as an Infochemical in Insect Behavior

This compound serves as an important infochemical, a chemical that conveys information in an interaction between two individuals, influencing insect behavior in various contexts. scialert.net It is a component of the volatile emissions of many plants and can act as a kairomone, a chemical signal that benefits the receiver but not the emitter, by guiding herbivorous insects to their host plants. wur.nl

For instance, the alfalfa pest Bruchophagus roddi can detect this compound from its host plant, which stimulates its behavioral activity. nih.govmdpi.com Similarly, Bruchophagus huonchili, a pest of Astragalus membranaceus seeds, is attracted to specific concentrations of this compound emitted from the plant's pods. nih.govmdpi.com

However, the role of this compound is not limited to host-plant location. It is also a component of the defensive secretions of some insects. sigmaaldrich.com The giant mesquite bug, Thasus neocalifornicus, releases this compound as a major component of its defensive spray when threatened by a predator. researchgate.net This demonstrates the dual role of this compound as both a plant-derived attractant for herbivores and an insect-produced defensive compound.

Pheromonal Activity and Olfactory Responses

This compound plays a significant role in the pheromonal communication of several insect species, eliciting specific olfactory and behavioral responses. It is a key component in the sex pheromones of certain mirid bugs. scialert.net For example, the sex attractant pheromone of the female mirid bug Phytocoris californicus is a 2:1 blend of this compound and E2-octenyl acetate, which specifically attracts adult males of the species. scialert.net Similarly, the sex pheromone of the female mirid bug Phytocoris relativus is a blend of this compound and (E)-2-octenyl butyrate. scialert.net In these cases, this compound is produced by both sexes, but it is the combination with other female-specific compounds that creates the attractive pheromonal signal. scialert.net

Beyond its role in sex pheromones, this compound is also involved in alarm responses in some social insects. In honey bees (Apis mellifera), this compound is one of the compounds released as part of the alarm pheromone from the sting apparatus. oup.comuliege.be Its function in this context is primarily recruitment, signaling other bees to the source of the disturbance. oup.comuliege.be

Electrophysiological studies, such as electroantennography (EAG), have confirmed that the antennae of various insect species are sensitive to this compound, indicating that they possess the necessary olfactory receptors to detect this compound. For instance, the red imported fire ant, Solenopsis invicta, shows a strong electrophysiological response to this compound. researchgate.net

Attraction or Repellence of Specific Insect Species

The effect of this compound on insect behavior is highly context-dependent, acting as an attractant for some species and a repellent for others.

For certain herbivorous insects, this compound is an attractant that aids in locating host plants. The wasp Bruchophagus huonchili is significantly attracted to a specific concentration (500 µg/µL) of this compound, which is one of the volatile organic compounds emitted by its host plant, Astragalus membranaceus. nih.govmdpi.com In a study on the fruit fly Drosophila suzukii, a blend containing this compound was found to be attractive to males when combined with isoamyl acetate and β-cyclocitral. frontiersin.org

Conversely, this compound can act as a repellent. In olfactometer assays, this compound showed a female-specific repellent effect on the codling moth, Cydia pomonella. ethz.chresearchgate.net For the giant mesquite bug, Thasus neocalifornicus, this compound is a major component of the defensive compounds released by adults during a simulated predator encounter. researchgate.net Similarly, the scent gland chemicals of Mictis fuscipes, which include this compound, have been shown to repel predators and pests like the red imported fire ant, Solenopsis invicta. sigmaaldrich.com

The concentration of this compound can also influence its effect, with a compound being attractive at one concentration and repellent at another. mdpi.com This highlights the complexity of chemical signaling in insects and the nuanced role that a single compound like this compound can play.

Insect SpeciesEffect of this compoundReference
Bruchophagus huonchiliAttraction nih.govmdpi.com
Drosophila suzukii (males)Attraction (in a blend) frontiersin.org
Cydia pomonella (females)Repellence ethz.chresearchgate.net
Thasus neocalifornicusRepellence (defensive compound) researchgate.net
Solenopsis invictaRepellence (from Mictis fuscipes scent) sigmaaldrich.com

Metabolic Fate and Biotransformation in Organisms

Mammalian Metabolism of this compound

In mammals, this compound is expected to be metabolized through hydrolysis of the ester bond. epa.gov This process breaks the compound down into its constituent alcohol and acid, which are n-hexanol and acetic acid. epa.gov This metabolic pathway is common for esters. epa.gov The resulting acetic acid is a natural body constituent and can enter into the general metabolic pool. nih.gov n-Hexanol is likely further metabolized through oxidation. Animals have been shown to tolerate relatively large doses of this compound. nih.gov

The biotransformation of this compound is a key aspect of its toxicological profile. The breakdown into common metabolic products suggests that it is unlikely to accumulate in the body to a significant extent. epa.govechemi.com

MetabolitePrecursorMetabolic Process
n-HexanolThis compoundHydrolysis
Acetic acidThis compoundHydrolysis

Microbial Degradation Pathways of this compound

This compound is recognized as a readily biodegradable compound, with its breakdown in the environment primarily accomplished by microorganisms such as bacteria and fungi. carlroth.comgivaudan.com The principal mechanism of microbial degradation is initiated by enzymatic hydrolysis, which cleaves the ester bond. This initial step is crucial as it transforms this compound into more readily assimilated substances for the microorganisms.

The primary pathway for the microbial breakdown of this compound involves its hydrolysis into 1-hexanol (B41254) and acetate. nih.govlongdom.org This reaction is catalyzed by a class of enzymes known as esterases or hydrolases. Once released, these two products enter different metabolic pathways to be fully mineralized.

Enzymatic Hydrolysis:

The hydrolysis of this compound is a common capability among diverse microbial populations due to the widespread presence of esterase enzymes.

Pseudomonas putida : Research on the metabolically versatile bacterium Pseudomonas putida KT2440 has provided significant insights into this process. This bacterium can utilize this compound as a sole carbon source for growth. nih.gov Studies have identified that an esterase, specifically designated Est12/K, is the dominant enzyme responsible for the hydrolysis of this compound in this organism. nih.govresearchgate.net Deletion of the gene for this enzyme significantly hampers the breakdown of the ester. nih.gov

Neisseria sicca : A bacterial strain isolated from soil, Neisseria sicca SB, produces a cellulose (B213188) acetate esterase that also demonstrates activity on other acetate esters. This enzyme was shown to hydrolyze this compound, among other short-chain alkyl acetates. tandfonline.com

Other Bacteria and Fungi : The ability to hydrolyze esters is widespread. In the context of fermented foods, lactic acid bacteria such as Lactobacillus and Leuconostoc show correlations with this compound concentrations, suggesting metabolic interactions. researchgate.net Yeasts, like Candida tropicalis, are also known to produce esterases that can hydrolyze acetate esters. tandfonline.com During fruit vinegar fermentation, yeasts and acetic acid bacteria are central to the production and transformation of various esters, including acetate esters, which implies they possess the enzymatic machinery for both synthesis and hydrolysis. mdpi.com

Metabolic Fate of Hydrolysis Products:

1-Hexanol Metabolism : Following hydrolysis, the resulting 1-hexanol can be readily assimilated by microorganisms like P. putida. nih.gov The typical metabolic route for a primary alcohol like 1-hexanol involves its oxidation first to an aldehyde (hexanal) and then to a carboxylic acid (hexanoic acid). This hexanoic acid can then enter the β-oxidation pathway, where it is sequentially broken down into acetyl-CoA units, which can then enter the tricarboxylic acid (TCA) cycle for energy production.

Acetate Metabolism : Acetate is a common metabolite that can be utilized by a vast range of bacteria. nih.gov It is typically activated to acetyl-CoA by the enzyme acetyl-CoA synthetase (ACS) or through the combined action of acetate kinase (ACKA) and phosphotransacetylase (PTA). nih.govfrontiersin.org This conversion requires energy in the form of ATP. The resulting acetyl-CoA is a central metabolic intermediate that feeds into the TCA cycle, contributing to both energy generation and the biosynthesis of various cellular components. nih.gov

Alternative Microbial Transformations:

Beyond simple hydrolysis, microbial systems can perform other transformations on the this compound molecule. In engineered strains of Pseudomonas putida KT2440 expressing the alkane monooxygenase system (AlkBGTL) and an alcohol acetyltransferase (Atf1), this compound can undergo ω-oxidation. This pathway results in the formation of 6-hydroxy this compound and, subsequently, 1,6-diacetoxyhexane. nih.gov This demonstrates that the hexyl moiety of the ester is susceptible to terminal oxidation by certain microbial enzyme systems.

The table below summarizes the key microorganisms and their roles in the degradation of this compound.

MicroorganismEnzyme(s)Degradation PathwayProducts
Pseudomonas putida KT2440Esterase (Est12/K)Hydrolysis1-Hexanol, Acetate nih.gov
Pseudomonas putida KT2440 (engineered)Alkane Monooxygenase (AlkBGTL)ω-Oxidation6-Hydroxy this compound, 1,6-Diacetoxyhexane nih.gov
Neisseria sicca SBCellulose Acetate EsteraseHydrolysis1-Hexanol, Acetate tandfonline.com
Yeasts (e.g., Candida tropicalis)EsterasesHydrolysis1-Hexanol, Acetate tandfonline.commdpi.com
Lactic Acid BacteriaEsterasesHydrolysis1-Hexanol, Acetate researchgate.net

The degradation pathways and their resulting products are outlined in the following table.

PathwayInitial SubstrateKey Microbial ProcessPrimary Products
Primary Degradation This compoundEnzymatic Hydrolysis1-Hexanol + Acetate nih.gov
Further Metabolism 1-HexanolOxidation & β-OxidationAcetyl-CoA, CO₂, H₂O
Further Metabolism AcetateActivation & TCA CycleAcetyl-CoA, CO₂, H₂O nih.govfrontiersin.org
Alternative Pathway This compoundω-Oxidation (engineered)6-Hydroxy this compound, 1,6-Diacetoxyhexane nih.govresearchgate.net

Environmental Fate and Ecotoxicology of Hexyl Acetate

Bioconcentration and Bioaccumulation Potential

The potential for a substance to accumulate in living organisms is a key aspect of its environmental risk profile. The bioconcentration potential for hexyl acetate (B1210297) in aquatic organisms is considered moderate. nih.govechemi.com An estimated bioconcentration factor (BCF) of 34 was calculated for fish. nih.govechemi.com This estimation was derived from an estimated log Kow (octanol-water partition coefficient) of 2.83. nih.govechemi.com Other sources report a log KOW of 3.3. carlroth.comhekserij.nl According to standard classification schemes, this BCF value suggests that the potential for bioaccumulation is not significant. nih.govcarlroth.com

Table 4: Bioconcentration and Partition Coefficient Data for Hexyl Acetate

Parameter Value Method Indication Source(s)
Bioconcentration Factor (BCF) 34 Estimated (Fish) Moderate Potential nih.gov, echemi.com

| Log Kow | 3.3 | Experimental | Does not significantly accumulate | carlroth.com, hekserij.nl |

Ecotoxicological Assessment and Environmental Impact

The environmental impact of this compound is further assessed by examining its toxicity to various organisms, particularly those in aquatic ecosystems.

This compound is classified as toxic to aquatic life, with some studies indicating long-lasting effects. dcfinechemicals.comaxxence.devigon.com Acute toxicity tests have been conducted on several aquatic species. For the fathead minnow (Pimephales promelas), the 96-hour median lethal concentration (LC50) was determined to be 4.4 mg/L in a flow-through system. axxence.deeuropa.eu Other sources report a 96-hour LC50 for the same species in the range of 3.7 to 4.4 mg/L. fishersci.comthermofisher.com Toxicity to other aquatic life includes a 72-hour median effective concentration (ErC50) of 12 mg/L for algae and a 30-minute EC50 of 1,000 mg/L for microorganisms. carlroth.com

Table 5: Aquatic Toxicity of this compound

Species Endpoint Concentration Exposure Time Source(s)
Pimephales promelas (Fathead Minnow) LC50 4.4 mg/L 96 hours europa.eu, axxence.de
Pimephales promelas (Fathead Minnow) LC50 3.7 - 4.4 mg/L 96 hours fishersci.com, thermofisher.com
Algae ErC50 12 mg/L 72 hours carlroth.com

| Microorganisms | EC50 | 1,000 mg/L | 30 minutes | carlroth.com |

Table 6: List of Chemical Compounds

Compound Name
This compound
Carbon dioxide
Acetic acid
Hydroxyl radical
Hydrogen ion
Ozone
Formic acid
Formaldehyde
Acetaldehyde
Propionaldehyde

Impact on Terrestrial Ecosystems

This compound's interaction with terrestrial ecosystems is defined by its mobility in soil, its role as a natural plant volatile, and its effects on soil organisms, including microorganisms and invertebrates.

Once released into the terrestrial environment, this compound is expected to exhibit high mobility in soil. echemi.comregulations.gov This is based on its estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc). The high mobility suggests a potential for leaching into lower soil layers. Volatilization is also an anticipated and significant fate process from both moist and dry soil surfaces. echemi.comregulations.gov Structurally similar compounds, alkyl acetates, are generally considered to be biodegradable, and this compound is classified as readily biodegradable, with studies showing a 66% reduction over a 28-day period. echemi.comregulations.govzeuspackaging.com

Table 1: Soil Mobility Properties of this compound

ParameterValueInterpretationSource
Soil Adsorption Coefficient (Koc)~62 (estimated)High Mobility echemi.comregulations.gov
Log Soil Organic Carbon/Water Partitioning Coefficient (Log Koc)2.47High Mobility carlroth.comcarlroth.com

Research into the ecotoxicological effects of this compound on soil fauna indicates low toxicity to certain invertebrates. An acute toxicity study on the earthworm Eisenia fetida exposed to this compound in artificial soil for 14 days established a No-Observed-Effect Concentration (NOEC) for mortality at the highest tested concentration. regulations.gov

Table 2: Acute Toxicity of this compound to Terrestrial Invertebrates

SpeciesDurationEndpointValue (mg/kg soil dry weight)ObservationsSource
Eisenia fetida (Earthworm)14 daysNOEC (mortality)1000No abnormal behavior observed. regulations.gov
Eisenia fetida (Earthworm)14 daysLOEC (mortality)>1000No toxic effects observed up to the highest tested concentration. regulations.gov

This compound has demonstrated inhibitory effects against various microorganisms, including pathogenic bacteria such as Escherichia coli, Listeria monocytogenes, and Salmonella enteritidis. researchgate.net Furthermore, the soil bacterium Neisseria sicca has been shown to possess an esterase capable of acting on this compound, suggesting a pathway for microbial degradation in the soil environment. tandfonline.com

As a naturally occurring compound, this compound is a volatile organic compound (VOC) emitted by numerous plants and is a significant component of the aroma of fruits like apples and pears. echemi.comcabidigitallibrary.org Its role in plant-plant and plant-insect interactions is also a subject of study. For instance, herbivory on certain plants has been correlated with an increased emission of this compound. frontiersin.org Studies on the phytotoxicity of essential oils containing this compound have been conducted. The essential oil from the invasive giant hogweed (Heracleum mantegazzianum), which contains this compound, showed varied effects on different plant species. mdpi.com

Table 3: Phytotoxicity Observations Related to this compound

ContextPlant SpeciesObservationSource
Component of Heracleum mantegazzianum essential oilLactuca sativa (Lettuce)Most sensitive species to the essential oil in germination and root length tests. mdpi.com
Component of Heracleum mantegazzianum essential oilLepidium sativum (Garden Cress), Raphanus sativus (Radish)Generally not sensitive to the applied doses of the essential oil. mdpi.com
Component of Heracleum mantegazzianum essential oilTriticum aestivum (Wheat)Stimulation in root length and number was observed at higher doses of the essential oil. mdpi.com
Plant VolatileCotton (Gossypium hirsutum)Emitted as a herbivore-induced volatile. scispace.com

Advanced Analytical Techniques for Hexyl Acetate Characterization and Detection

Chromatographic Methods for Hexyl Acetate (B1210297) Analysis

Chromatography is a cornerstone for separating hexyl acetate from complex mixtures, enabling its accurate analysis. Gas and liquid chromatography are the most prominently used techniques.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound. akjournals.com In this method, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique spectral "fingerprint" for identification.

Research has demonstrated the effectiveness of GC-MS in identifying and quantifying this compound in diverse samples such as fruits, alcoholic beverages, and insect secretions. nih.govymdb.ca For instance, headspace solid-phase microextraction (HS-SPME) is often employed as a sample preparation technique before GC-MS analysis. mdpi.comresearchgate.netresearchgate.net This solvent-free method extracts and concentrates volatile analytes, like this compound, from the sample's headspace, enhancing detection sensitivity. researchgate.netresearchgate.net The technique has been successfully applied to analyze flavor volatiles in apples and cherry wines. GC-MS can also be used for the qualitative and quantitative analysis of complex samples, with compound identification confirmed by comparing the mass spectrum with authenticated reference standards and library spectra, such as those from the National Institute for Standard and Technology (NIST). researchgate.net In the analysis of virgin olive oils, HS-GC-MS was used to identify 12 volatile organic compounds, including this compound, with limits of quantification (LOQs) ranging from 0.2 to 2.1 µg/g. mdpi.com

Table 1: Example of GC-MS Parameters for Volatile Compound Analysis

Parameter Setting
Technique Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS)
Oven Program Initial temperature 40°C (held for 3 min), ramped to 250°C at 10°C/min, held for 6 min. mdpi.com
Sample Preparation Headspace Solid-Phase Microextraction (HS-SPME). mdpi.comresearchgate.net
Ionization Mode Electron Ionization (EI). nih.gov

| Detection | Mass Spectrometry (MS). akjournals.com |

This table represents typical parameters and may vary based on the specific application and instrumentation.

Another related technique is Gas Chromatography with a Flame Ionization Detector (GC-FID), which is also used for the quantitative analysis of this compound in air samples and other mixtures. analytice.comacs.orggoogle.com

While GC is more common for volatile esters, High-Performance Liquid Chromatography (HPLC) also has applications in the analysis of this compound, particularly in purification and in contexts where derivatization is feasible or when analyzing less volatile matrices. nacchemical.com Reversed-phase (RP) HPLC is a common mode used for this purpose, where a nonpolar stationary phase is used with a polar mobile phase. sielc.comglenresearch.com

For instance, this compound can be analyzed by RP-HPLC using a mobile phase consisting of acetonitrile (B52724) and water, with an acid like phosphoric acid or formic acid for mass spectrometry-compatible applications. sielc.com This method is scalable and can be used for preparative separation to isolate impurities. sielc.com In the analysis and purification of oligonucleotides, hexylammonium acetate (HAA) buffer has been used in RP-HPLC, demonstrating the utility of hexyl-group-containing reagents in chromatographic separations. glenresearch.com The longer alkyl chain of the hexylammonium ion interacts strongly with the reversed-phase resin, making the ion-pairing process more effective and improving resolution. glenresearch.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Spectroscopic Techniques for Structural Elucidation of this compound

Spectroscopy is indispensable for confirming the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the compound's atomic arrangement and functional groups.

NMR spectroscopy is a definitive technique for structural elucidation. It provides information about the chemical environment of specific nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For this compound, the ¹H NMR spectrum shows distinct signals corresponding to the protons in the hexyl chain and the acetyl group. chemicalbook.comhmdb.ca The signals are split into characteristic patterns (e.g., triplets, multiplets) due to spin-spin coupling with adjacent protons, allowing for the unambiguous assignment of each proton's position in the molecule.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. nih.gov Each chemically non-equivalent carbon atom gives a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., methyl, methylene, carbonyl), confirming the carbon skeleton of this compound.

Table 2: Experimental NMR Data for this compound

Nucleus Frequency Solvent Chemical Shifts (ppm)
¹³C 15.09 MHz CDCl₃ 14.03, 20.94, 22.65, 25.75, 28.76, 31.60, 64.67, 171.03. nih.gov

| ¹H | 90 MHz | CDCl₃ | Signals corresponding to the CH₃CO- group and the -(CH₂)₅CH₃ chain. chemicalbook.comhmdb.ca |

Data sourced from PubChem and the Human Metabolome Database. nih.govhmdb.ca

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. nih.gov When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting IR spectrum shows absorption bands corresponding to these vibrations. For this compound, the most characteristic absorption is a strong band corresponding to the carbonyl (C=O) group of the ester, typically appearing around 1740 cm⁻¹. Other bands corresponding to C-O and C-H stretching vibrations are also present, confirming the ester structure. avantorsciences.comthermofisher.comavantorsciences.com Conformity to a reference infrared spectrum is often used as a quality control specification for commercial this compound. avantorsciences.comthermofisher.comavantorsciences.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Other Advanced Detection and Quantification Methodologies

Beyond the primary chromatographic and spectroscopic methods, other advanced techniques are utilized for the detection and quantification of this compound.

One such method involves a fixed-bed adsorption technique coupled with a flame ionization detector (FID) for in situ measurements. acs.org This methodology has been used to study the adsorption equilibrium of this compound on activated carbon under supercritical CO₂ conditions, which is relevant for developing efficient industrial regeneration methods. acs.org

Electrochemical detection represents an emerging area. Researchers have developed sensors for detecting volatile compounds associated with plant diseases. For example, screen-printed carbon electrodes modified with metal oxide nanoparticles (such as SnO₂ or TiO₂) have been used for the amperometric sensing of specific volatiles in simulated fruit volatile mixtures that can include compounds like this compound.

Two-dimensional gas chromatography (2D-GC) offers enhanced peak resolution and a higher number of detected compounds compared to conventional GC, making it suitable for analyzing highly complex volatile mixtures that may contain this compound. researchgate.net

Solid-Phase Microextraction (SPME) Coupled Techniques

Solid-Phase Microextraction (SPME) is a simple, rapid, and solvent-free sample preparation technique that has gained widespread popularity for the analysis of volatile and semi-volatile compounds in diverse matrices. vt.edumdpi.com The principle of SPME is based on the partitioning of analytes between a sample matrix and a stationary phase coated onto a fused silica (B1680970) fiber. nih.gov After a period of exposure, where the analytes adsorb or absorb onto the fiber, the fiber is transferred to the injection port of a gas chromatograph (GC) for thermal desorption and subsequent analysis. nih.gov This technique effectively combines extraction, concentration, and sample introduction into a single step. vt.edu

SPME is frequently coupled with Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of this compound in complex samples. vt.edunih.gov This combination allows for the separation of volatile compounds, like this compound, from other components in the sample, followed by their identification and quantification. nih.gov Headspace SPME (HS-SPME) is a particularly common variation where the fiber is exposed to the vapor phase above a solid or liquid sample, making it ideal for analyzing volatile aroma compounds. vt.edu

The selection of the SPME fiber coating is critical for the efficient extraction of target analytes. Various fiber coatings, such as polydimethylsiloxane (B3030410) (PDMS), carboxen/polydimethylsiloxane (CAR/PDMS), and divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS), are used depending on the polarity and volatility of the compounds of interest. mdpi.comsld.cu For instance, a CAR/PDMS fiber was found to be optimal for isolating volatile compounds, including this compound, in cider analysis. mdpi.com Similarly, the DVB/CAR/PDMS fiber was deemed most suitable for analyzing the volatile compounds in sour guava, where this compound was among the most abundant esters. sld.cu

Research has demonstrated the successful application of HS-SPME-GC-MS for the analysis of this compound in various food products. It has been used as a reference standard for analyzing the aroma of apples and is a key component identified in studies of apple peels, pears, and ciders. mdpi.comscientificlabs.co.ukmdpi.com In a study of 40 apple cultivars, this compound was identified as an important ester contributing to the fruit's aroma profile. nih.gov Another study on pear cultivars found that this compound was one of the main acetyl esters present. mdpi.com

Matrix Analytical Technique SPME Fiber Type Key Findings Related to this compound Citations
ApplesHS-SPME-GC-MSHP-INNOWax columnIdentified as a key ester contributing to apple aroma among 40 cultivars. nih.gov
PearsHS-SPME-GC-MSNot specifiedIdentified as one of the main acetyl esters in various pear cultivars. mdpi.com
CiderHS-SPME-GC-MSCAR/PDMSIdentified as a basic component of cider apple flavor; its concentration helped differentiate ciders. mdpi.com
Sour GuavaHS-SPME-GC-ODVB/CAR/PDMSFound to be one of the most abundant esters with a high detection frequency. sld.cu
WineHS-SPME-GC/MSNot specifiedUsed as a representative volatile compound to optimize SPME sampling conditions. vt.edu
Olive OilPurge and Trap / GC-MS-ONot specifiedIdentified as an ester contributing to the fruity and flowery odor.

Olfactometry for Sensory Evaluation of this compound

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that uses the human nose as a highly sensitive and selective detector for odor-active compounds. wur.nl In a GC-O system, the effluent from the gas chromatograph is split, with one portion directed to a conventional detector (like a Flame Ionization Detector or Mass Spectrometer) and the other to a sniffing port where a trained panelist can assess the odor of the eluting compounds. sld.cuwur.nl This method allows for the direct correlation of specific chemical compounds with their perceived aroma, which is crucial for understanding the sensory properties of complex mixtures like food aromas. wur.nl

A critical aspect of sensory evaluation is determining the odor detection threshold (ODT), which is the minimum concentration of a substance that can be detected by the human sense of smell. Air-dilution olfactometry is a precise method used to measure ODTs. nih.gov A study utilizing this technique measured the concentration-response functions for a series of n-acetate esters. For this compound, the odor detection threshold was determined to be 2.9 parts per billion (ppb) by volume. nih.govnih.gov This low threshold highlights its potency as an aroma compound. The study also noted that the perceived odor functions could be accurately described using a sigmoid (logistic) model. nih.gov

Subject of Analysis Technique Perceived Odor Descriptor / Finding Odor Detection Threshold (ODT) Citations
'Gala' ApplesGC-O (Osme analysis)One of the largest amounts and strongest intensities of fruity aromas.Not determined in this study. ashs.org
Sour Guava FruitHS-SPME-GC-OOne of the most abundant and frequently detected odor-active compounds.Not determined in this study. sld.cu
Pure CompoundAir-dilution olfactometryNot specified (focus on detection)2.9 ppb nih.govnih.gov
Comparison StudyDynamic OlfactometryNot specified (focus on threshold comparison)3.1 ppb (compared to a compiled value of 384 ppb from other sources). oup.comoup.com
StrawberriesGC-OConsidered a prominent ester contributing to fruity and floral odors.Not determined in this study. researchgate.net
Grapefruit JuiceGC-O3-mercaptothis compound (a related sulfur-containing compound) reported for the first time.Not determined in this study. researchgate.net

Future Research Directions and Emerging Areas in Hexyl Acetate Studies

Development of Sustainable and Economically Viable Hexyl Acetate (B1210297) Production Methods

The chemical synthesis of hexyl acetate, while effective, often involves high temperatures and complex purification processes, which can lead to the formation of byproducts like dihexyl ether and 1-hexene. researchgate.net Current research is heavily focused on "green chemistry" approaches to mitigate the environmental impact of production. chemicalbull.comprecedenceresearch.com A significant trend is the shift towards enzymatic and biotechnological synthesis methods, which are seen as more sustainable and eco-friendly. researchandmarkets.com

Enzymatic synthesis, often utilizing lipases, presents an environmentally friendly route to producing high-purity this compound with high economic value. researchgate.netresearchgate.net These biocatalytic processes can operate under milder conditions, reducing energy consumption and waste generation compared to traditional chemical methods. researchgate.net Research is ongoing to optimize these enzymatic reactions, including the use of supercritical CO2 as a medium and the immobilization of lipases on solid supports to enhance stability and reusability, which improves the economic viability of the process. researchgate.netresearchgate.net

Key areas for future research in sustainable production include:

Optimization of Biocatalysts: Developing more robust and efficient immobilized enzymes to increase yield and reduce costs. researchgate.net

Solvent-Free Synthesis: Advancing solvent-free methods to improve the safety and efficiency of production. researchandmarkets.com

Bio-based Feedstocks: Utilizing renewable raw materials to reduce the carbon footprint of this compound production. precedenceresearch.com

Process Integration: Streamlining production by integrating reaction and separation steps, such as in reactive distillation, to minimize waste and energy consumption. chemicalbull.comresearchgate.net

The global market for this compound is projected to grow, driven by increasing demand for natural ingredients in the flavor, fragrance, and cosmetics industries. researchandmarkets.comverifiedmarketresearch.com This growth is further supported by advancements in bio-based production technologies and a consumer preference for clean-label products. researchandmarkets.com

Table 1: Comparison of this compound Production Methods
Production MethodAdvantagesChallengesFuture Research Focus
Traditional Chemical SynthesisHigh yieldHigh energy consumption, byproduct formation (e.g., dihexyl ether, 1-hexene), complex purification. researchgate.netImproving catalyst selectivity, reducing reaction temperatures.
Enzymatic Synthesis (Biocatalysis)Environmentally friendly, high purity, mild reaction conditions, reduced waste. researchgate.netresearchgate.netEnzyme stability and reusability, cost of biocatalysts. researchgate.netImmobilization techniques, development of more robust enzymes, solvent-free systems. researchandmarkets.comresearchgate.net
Natural Extraction"Natural" labelLow yield, low purity, high cost. researchgate.netImproving extraction efficiency from fruit sources. researchandmarkets.com

Elucidation of Complex Biological Interactions and Signaling Pathways Involving this compound

This compound is a key player in the chemical communication of plants and insects. doi.orgcabidigitallibrary.org In plants, it is a green leaf volatile (GLV) that is released in response to stressors like herbivory. cabidigitallibrary.orgsc.edu These volatiles can act as signaling molecules, inducing defense responses in the damaged plant and in neighboring plants. doi.org For example, the release of this compound can attract natural enemies of the herbivorous insects. doi.org Research has shown that jasmonic acid, a plant hormone, can induce the emission of this compound, which in turn attracts parasitoid wasps that prey on herbivores. oup.com

In insects, this compound can function as a pheromone, a chemical signal used for communication. smolecule.com Understanding these interactions is crucial for developing new strategies in pest control and agriculture. smolecule.com

Future research in this area will likely focus on:

Receptor Identification: Identifying the specific receptors in plants and insects that detect this compound.

Signal Transduction Cascades: Mapping the downstream signaling pathways that are activated upon perception of this compound, which may involve secondary messengers like calcium ions and the activation of mitogen-activated protein kinase (MAPK) pathways. sc.edunih.gov

Cross-Talk with Other Hormones: Investigating the interplay between this compound signaling and other plant hormone pathways, such as those involving abscisic acid, particularly in response to combined stresses like drought and cold. oup.com

Ecological Significance: Further exploring the role of this compound in complex ecosystems and its influence on multitrophic interactions. doi.org

Advanced Modeling and Simulation for this compound Systems

Computational modeling and simulation are becoming indispensable tools for understanding and optimizing processes involving this compound. These methods allow for the prediction of physical and chemical properties, reaction kinetics, and process performance, reducing the need for extensive and costly experimentation. researchgate.netresearchgate.net

Process simulation software like Aspen Plus is used to model and analyze industrial-scale production of this compound, for instance, via reactive distillation. researchgate.netnitrkl.ac.in These simulations can be used to study the influence of various parameters such as column size, feed purity, and catalyst selection to determine optimal operating conditions. researchgate.net

Molecular dynamics (MD) simulations are being employed to study phenomena at the molecular level. For example, large-scale MD simulations have been used to investigate the intercalation of acetate-containing solutions into materials like kaolinite. nih.govaip.org Such studies provide insights into the interactions between this compound and other molecules and materials, which is relevant for applications in areas like material science. ualberta.ca

Future research directions in modeling and simulation include:

Kinetic Modeling: Developing more accurate kinetic models for both chemical and enzymatic synthesis of this compound to improve reactor design and optimization. researchgate.net

Thermodynamic Modeling: Enhancing thermodynamic models to better predict phase equilibria in complex reaction mixtures, which is crucial for separation processes. researchgate.net

Multiscale Modeling: Integrating molecular-level simulations with process-scale models to create a more comprehensive understanding of this compound systems.

Predictive Models for Biological Interactions: Developing computational models to predict the binding of this compound to biological receptors and to simulate its effect on signaling pathways.

Novel Applications of this compound in Bio-based Materials and Technologies

The applications of this compound are expanding beyond its traditional use in flavors and fragrances. researchandmarkets.com Its properties as a solvent and its bio-based potential make it an attractive component for new materials and technologies. precedenceresearch.comverifiedmarketresearch.com

Research is exploring the use of this compound in the development of bio-based and biodegradable materials. For instance, it is being investigated as a component in edible coatings for fresh-cut fruits to extend shelf life by inhibiting browning and microbial growth. longdom.org These coatings, often based on polysaccharides like alginate, can be enriched with this compound, which acts as a natural antimicrobial and flavoring agent. longdom.org

There is also interest in using this compound in the formulation of biopolymers and plastics. precedenceresearch.com Research is focused on how it might enhance material properties such as flexibility and durability. precedenceresearch.com The incorporation of this compound-filled microcapsules into adhesives is another novel application, creating "smart" materials with on-demand debonding capabilities. researchgate.net

Emerging areas for novel applications include:

Green Solvents: Promoting the use of this compound as an environmentally friendly solvent in paints, coatings, and cleaning products, replacing harsher chemical solvents. precedenceresearch.comverifiedmarketresearch.com

Pharmaceutical Formulations: Exploring its potential as a solvent or flavoring agent in medicinal syrups and other drug formulations to improve palatability. reanin.com

Antimicrobial Food Packaging: Developing active packaging materials that release this compound to control spoilage and pathogenic microorganisms. longdom.orgmdpi.com

Bio-based Composites: Investigating its role as a plasticizer or modifier in bio-based polymer composites to improve their mechanical properties. researchgate.net

Table 2: Emerging Applications of this compound
Application AreaFunction of this compoundPotential BenefitsSupporting Research
Edible CoatingsAntimicrobial agent, flavoringExtends shelf life of fresh-cut produce, improves safety.Alginate-based coatings on rose apples. longdom.org
Bioplastics/PolymersPlasticizer, modifierEnhances flexibility and durability of bio-based plastics. precedenceresearch.comImproving mechanical properties of PLA. researchgate.net
Green SolventsSolventReplaces toxic solvents in paints, coatings, and adhesives. verifiedmarketresearch.comUse in eco-friendly formulations. precedenceresearch.comverifiedmarketresearch.com
PharmaceuticalsSolvent, flavoring agentImproves taste and delivery of medications. reanin.comUse in medicinal syrups and tablets. reanin.com

Comprehensive Environmental Risk Assessment and Mitigation Strategies for this compound

While often considered a "green" chemical, a thorough understanding of the environmental fate and potential risks of this compound is crucial, especially as its production and use increase. solventsandpetroleum.comhekserij.nl Current safety data sheets indicate that this compound is toxic to aquatic life, and its release into the environment should be avoided. solventsandpetroleum.comvigon.comcarlroth.com

Future research should focus on a comprehensive environmental risk assessment, which includes:

Biodegradability Studies: Conducting detailed studies on the biodegradation of this compound in different environmental compartments (soil, water) to understand its persistence. givaudan.com

Ecotoxicity Testing: Expanding ecotoxicity testing to a wider range of aquatic and terrestrial organisms to better characterize its environmental impact.

Bioaccumulation Potential: Although bioaccumulation is not expected based on its log Pow value, further empirical studies could confirm this. solventsandpetroleum.com

Atmospheric Fate: Investigating its atmospheric chemistry, including its potential to contribute to the formation of secondary organic aerosols.

Based on these assessments, effective mitigation strategies can be developed. These may include:

Waste Treatment Technologies: Improving methods for treating industrial wastewater containing this compound.

Containment and Recovery: Developing better strategies for containing spills and recovering the chemical. vigon.com

Green Chemistry Principles: Continuously applying green chemistry principles in its production and application to minimize waste and environmental release from the outset. chemicalbull.com

Integration of Multi-Omics Approaches in this compound Research

The integration of different "omics" technologies—such as transcriptomics, metabolomics, and proteomics—offers a powerful approach to unraveling the complex biological roles of this compound. This systems-level perspective can provide a more holistic understanding of how this compound influences cellular processes.

Comparative metabolome and transcriptome analyses have already provided insights into the role of this compound in the aroma profiles of fermented beverages like apple cider. researchgate.netnih.gov These studies have shown that different yeast strains produce varying amounts of this compound and other volatile compounds, and have linked these differences to the expression levels of specific genes involved in metabolic pathways. researchgate.netnih.gov For example, in Kluyveromyces marxianus, higher production of acetate esters, including this compound, was correlated with changes in the metabolic flux of acetate into acetyl-CoA. researchgate.netnih.gov

Similar integrated analyses in plants are beginning to reveal the genetic basis for the production of volatile compounds. In apple, integrative analysis has identified key genes, such as alcohol acyltransferases (AAT), that are strongly associated with the synthesis of esters like this compound. mdpi.comresearchgate.net

Future research leveraging multi-omics approaches could focus on:

Gene-Metabolite Networks: Constructing detailed regulatory networks that link gene expression with the production of this compound and other related metabolites in various organisms. mdpi.com

Stress Response Mechanisms: Using transcriptomics and proteomics to identify the full suite of genes and proteins that are regulated by this compound during plant defense responses.

Biotechnological Applications: Applying the knowledge gained from omics studies to engineer microorganisms or plants for enhanced production of this compound or for improved traits, such as pest resistance. nih.gov

Flavor and Aroma Development: Utilizing these approaches to better understand and control the formation of flavor and aroma compounds in food and beverages. researchgate.net

Q & A

Basic: What experimental precautions are critical when handling hexyl acetate in laboratory settings?

This compound is highly flammable (flash point: 23–25°C) and requires strict adherence to safety protocols. Use explosion-proof equipment, avoid static discharge, and maintain ventilation to keep airborne concentrations below 9.04 mg/L (rat LC50) . Personal protective equipment (PPE) such as nitrile gloves, safety goggles, and particle-filter respirators (EN 143 standard) must be worn to prevent dermal/ocular exposure . Contaminated materials should be stored in sealed containers to avoid environmental release .

Basic: How can gas chromatography (GC) or IR spectroscopy be optimized for this compound quantification in complex matrices?

This compound’s volatility and ester functional group (C=O stretch at ~1740 cm⁻¹, C-O at ~1240 cm⁻¹) make GC-MS or FTIR ideal for analysis . For GC, use a polar column (e.g., DB-WAX) with splitless injection (injector: 250°C, detector: 300°C). Calibrate with an internal standard (e.g., ethyl decanoate) to account for matrix effects in biological samples like sourdough or fruit extracts .

Basic: What synthetic routes are most efficient for producing high-purity this compound in academic labs?

The Fischer esterification of acetic acid with 1-hexanol (molar ratio 1:1.2) using sulfuric acid catalyst (~1% w/w) at reflux (110–120°C) yields >90% purity. Alternatively, enzymatic catalysis (e.g., lipase B from Candida antarctica) under mild conditions (40°C, solvent-free) offers greener synthesis but requires longer reaction times (24–48 hrs) .

Advanced: How do contradictions in this compound’s reported toxicity thresholds impact experimental design?

Discrepancies exist between acute oral toxicity (rat LD50: 36,100 mg/kg) and industrial observations of low human toxicity due to limited volatility . To resolve this, researchers should prioritize in vitro models (e.g., human cell lines) for inhalation studies and use physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal data to human exposure scenarios .

Advanced: What methodological approaches are used to assess this compound’s ecological toxicity in aquatic systems?

Standardized OECD tests include 72-hour algal growth inhibition assays (Pseudokirchneriella subcapitata NOEC: 2.7 mg/L) and activated sludge respiration inhibition (EC50: 100–1000 mg/L) . For field studies, measure bioaccumulation potential using log P (2.7) and apply quantitative structure-activity relationship (QSAR) models to predict chronic effects on fish and invertebrates .

Advanced: How does this compound influence microbial communities in anaerobic digestion systems?

At 5 g/L, this compound enhances methane production by 56% via synergistic degradation with medium components, but concentrations >10 g/L inhibit methanogenesis (−94.2% yield) . Researchers should monitor volatile fatty acid (VFA) accumulation and use metagenomics to identify keystone degraders (e.g., Syntrophomonas spp.) when optimizing biogas reactors .

Basic: What are the key physicochemical properties of this compound relevant to solvent applications?

This compound has a viscosity of 1.17 mPa·s (20°C), vapor density 1.17 (air=1), and solubility in ethanol/ether but limited water miscibility (0.1 g/L) . These properties make it suitable for extracting nonpolar compounds (e.g., terpenes) in natural product chemistry, though alternatives like ethyl acetate should be compared for polarity (log P: 0.73 vs. 2.7) .

Advanced: How can conflicting data on this compound’s narcotic effects be reconciled in neurotoxicology studies?

While animal models show CNS depression at high doses (e.g., rabbit dermal LD50 >5000 mg/kg) , human studies are scarce. Use in silico blood-brain barrier permeability models (e.g., BBB Predictor) and patch-clamp electrophysiology to assess neuronal ion channel interactions. Dose-response studies in zebrafish larvae could bridge interspecies gaps .

Basic: What analytical challenges arise when quantifying this compound in trace-level environmental samples?

Matrix interference (e.g., humic acids in water) and low volatility require solid-phase microextraction (SPME) with PDMS/DVB fibers prior to GC-MS. For air sampling, adsorbents like Tenax TA tubes followed by thermal desorption improve detection limits (0.1 ppb) .

Advanced: What strategies mitigate this compound’s inhibitory effects in microbial bioprospecting studies?

In sourdough fermentation, this compound production by Lactobacillus spp. correlates with flavor profiles but may inhibit non-adapted strains . Use adaptive laboratory evolution (ALE) to enhance microbial tolerance or employ two-phase partitioning (e.g., silicone oil) to sequester toxic concentrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.